Tris(4-Ethoxyphenyl)bismut

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

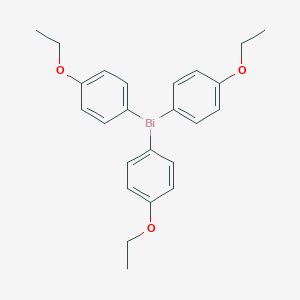

Tris(4-ethoxyphenyl)bismuth is an organometallic compound with the molecular formula C24H27BiO3. It is characterized by the presence of three 4-ethoxyphenyl groups attached to a central bismuth atom. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Tris(4-ethoxyphenyl)bismuth has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the production of advanced materials and as a curing agent in rocket fuels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(4-ethoxyphenyl)bismuth can be synthesized through the reaction of bismuth trichloride with 4-ethoxyphenylmagnesium bromide in a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

BiCl3+3C8H9MgBr→Bi(C8H9O)3+3MgBrCl

Industrial Production Methods: Industrial production of tris(4-ethoxyphenyl)bismuth involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .

Types of Reactions:

Oxidation: Tris(4-ethoxyphenyl)bismuth can undergo oxidation reactions, leading to the formation of bismuth(V) compounds.

Reduction: It can be reduced to lower oxidation states of bismuth, although such reactions are less common.

Substitution: The compound can participate in substitution reactions where the 4-ethoxyphenyl groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as halogens or organolithium compounds are used for substitution reactions.

Major Products:

Oxidation: Bismuth(V) derivatives.

Substitution: Various substituted bismuth compounds depending on the reagents used

Wirkmechanismus

The mechanism of action of tris(4-ethoxyphenyl)bismuth involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity, disrupt cellular processes, and interfere with metal ion homeostasis. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Triphenylbismuth: Similar structure but lacks the ethoxy groups.

Tris(4-methoxyphenyl)bismuth: Similar structure with methoxy groups instead of ethoxy.

Tris(4-fluorophenyl)bismuth: Contains fluorine atoms instead of ethoxy groups.

Uniqueness: Tris(4-ethoxyphenyl)bismuth is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not perform as effectively .

Biologische Aktivität

Tris(4-ethoxyphenyl)bismuth is an organometallic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

Tris(4-ethoxyphenyl)bismuth has the molecular formula C21H27BiO3 and features three ethoxy-substituted phenyl groups attached to a central bismuth atom. The presence of ethoxy groups enhances its solubility and reactivity, making it a unique candidate for various chemical and biological applications.

The biological activity of tris(4-ethoxyphenyl)bismuth is primarily attributed to its ability to form stable complexes with biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound can inhibit various enzymes, disrupting metabolic pathways in target organisms.

- Disruption of Cellular Processes : It interferes with cellular functions by altering metal ion homeostasis and affecting signal transduction pathways.

- Antimicrobial Properties : Studies have indicated that tris(4-ethoxyphenyl)bismuth exhibits antimicrobial activity against several bacterial strains, including Helicobacter pylori .

Antimicrobial Activity

Tris(4-ethoxyphenyl)bismuth has shown promising results in inhibiting the growth of H. pylori. Research indicates that it downregulates virulence factors such as CagA and VacA, disrupts flagella assembly, and inhibits antioxidant enzymes crucial for bacterial survival . Further studies have demonstrated its effectiveness against other bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values in the micromolar range .

Cytotoxicity

While exhibiting significant antibacterial properties, tris(4-ethoxyphenyl)bismuth's cytotoxicity towards mammalian cells has been evaluated. Research indicates that certain complexes derived from bismuth compounds can be cytotoxic to cancer cell lines while showing lower toxicity to normal cells. For instance, bismuth dithiocarbamate complexes have demonstrated low toxicity to normal cell lines but high cytotoxicity against various human carcinoma cell lines .

Data Table: Biological Activity Overview

| Activity Type | Target Organisms/Cells | Effect | MIC (μM) |

|---|---|---|---|

| Antibacterial | H. pylori | Inhibition of growth | 8.84 |

| Antibacterial | MRSA | Effective at micromolar levels | 0.63 - 1.25 |

| Antibacterial | VRE | Effective at micromolar levels | 0.63 - 1.25 |

| Cytotoxicity | HepG2 (liver cancer) | High cytotoxicity | N/A |

| Cytotoxicity | MCF-7 (breast cancer) | Promotes apoptosis | N/A |

Case Studies

- Study on H. pylori : A study conducted by Kowalik et al. highlighted the compound's ability to inhibit H. pylori growth through multiple mechanisms, including disruption of metabolic pathways related to RNA translation and antioxidant responses .

- Cytotoxicity Assessment : In another investigation, bismuth dithiocarbamate complexes were shown to induce apoptosis in HepG2 cells while exhibiting minimal effects on normal fibroblast cells, suggesting a potential therapeutic window for cancer treatment .

Eigenschaften

IUPAC Name |

tris(4-ethoxyphenyl)bismuthane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBDAZHUSYNCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533222 |

Source

|

| Record name | Tris(4-ethoxyphenyl)bismuthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90591-48-3 |

Source

|

| Record name | Tris(4-ethoxyphenyl)bismuthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.